

Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B3143780

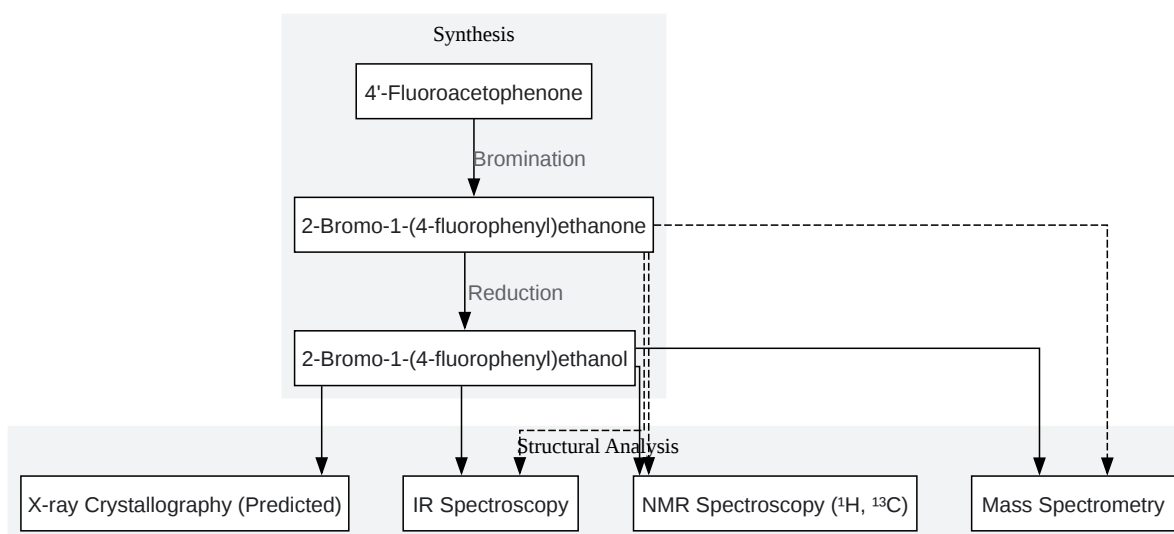
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral halohydrin, **2-Bromo-1-(4-fluorophenyl)ethanol**. Due to the limited availability of direct experimental data for this specific molecule, this guide details the structural characterization of its precursor, 2-Bromo-1-(4-fluorophenyl)ethanone, and presents a predictive analysis of the final ethanol product based on established chemical principles and data from analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis and Structural Elucidation Workflow

The synthesis of **2-Bromo-1-(4-fluorophenyl)ethanol** is a two-step process commencing with the bromination of 4'-fluoroacetophenone to yield the intermediate, 2-Bromo-1-(4-fluorophenyl)ethanone. This intermediate is then subjected to reduction to afford the final alcohol product. The structural integrity of both the intermediate and the final product is paramount and is typically confirmed through a suite of spectroscopic techniques.



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Figure 1: Synthesis and structural analysis workflow for **2-Bromo-1-(4-fluorophenyl)ethanol**.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This protocol is adapted from established methods for the α -bromination of aryl ketones.

Materials:

- 4'-Fluoroacetophenone
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO)

- Carbon Tetrachloride (CCl₄)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate
- Hexane
- Ethyl Acetate

Procedure:

- To a solution of 4'-fluoroacetophenone (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
- Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Bromo-1-(4-fluorophenyl)ethanone as a solid.

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol

This protocol is a standard procedure for the reduction of α -haloketones using sodium borohydride.

Materials:

- 2-Bromo-1-(4-fluorophenyl)ethanone

- Methanol (MeOH)
- Sodium Borohydride (NaBH₄)
- Deionized Water
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate

Procedure:

- Dissolve 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether (3x).
- Wash the combined organic layers with 1 M HCl and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Bromo-1-(4-fluorophenyl)ethanol**.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Structural Characterization Data

2-Bromo-1-(4-fluorophenyl)ethanone

The following tables summarize the experimentally determined spectroscopic data for the ketone intermediate.

Table 1: NMR Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	8.02-8.05	m	-	2 x Ar-H (ortho to C=O)
^1H	7.18	t	8.6	2 x Ar-H (meta to C=O)
^1H	4.43	s	-	-CH ₂ Br
^{13}C	189.8	s	-	C=O
^{13}C	166.0	d	254.0	C-F
^{13}C	131.7	d	9.6	2 x Ar-C (ortho to C=O)
^{13}C	130.3	d	3.0	Ar-C (ipso to C=O)
^{13}C	116.1	d	21.6	2 x Ar-C (meta to C=O)
^{13}C	30.5	s	-	-CH ₂ Br

Table 2: IR and Mass Spectrometry Data for 2-Bromo-1-(4-fluorophenyl)ethanone

Technique	Key Peaks/Fragments	Interpretation
IR (cm ⁻¹)	~1690	C=O stretch
~1600, ~1500	Aromatic C=C stretch	
~1230	C-F stretch	
~690	C-Br stretch	
Mass Spec (m/z)	216/218	
123	[M - CH ₂ Br] ⁺	[M] ⁺ molecular ion peak (presence of Br isotopes)
95	[C ₆ H ₄ F] ⁺	

2-Bromo-1-(4-fluorophenyl)ethanol (Predicted Data)

The following tables provide predicted spectroscopic data for the final product, **2-Bromo-1-(4-fluorophenyl)ethanol**, based on the analysis of structurally similar compounds such as 1-(4-chlorophenyl)ethan-1-ol and 2-bromo-1-(4-chlorophenyl)ethanol.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for **2-Bromo-1-(4-fluorophenyl)ethanol**

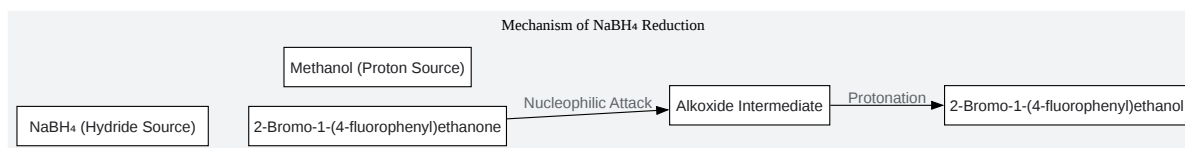
Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
^1H	~7.3-7.4	m	-	2 x Ar-H (ortho to CHOH)
^1H	~7.0-7.1	t	~8.7	2 x Ar-H (meta to CHOH)
^1H	~5.0	dd	~8, ~4	-CH(OH)-
^1H	~3.6-3.7	m	-	-CH ₂ Br
^1H	~2.5-3.5	br s	-	-OH
^{13}C	~162	d	~245	C-F
^{13}C	~138	d	~3	Ar-C (ipso to CHOH)
^{13}C	~128	d	~8	2 x Ar-C (ortho to CHOH)
^{13}C	~115	d	~21	2 x Ar-C (meta to CHOH)
^{13}C	~72	s	-	-CH(OH)-
^{13}C	~38	s	-	-CH ₂ Br

Table 4: Predicted IR and Mass Spectrometry Data for **2-Bromo-1-(4-fluorophenyl)ethanol**

Technique	Predicted Key Peaks/Fragments	Interpretation
IR (cm ⁻¹)	~3400 (broad)	O-H stretch
~1600, ~1500	Aromatic C=C stretch	
~1230	C-F stretch	
~1050	C-O stretch	
~690	C-Br stretch	
Mass Spec (m/z)	218/220	[M] ⁺ molecular ion peak (presence of Br isotopes)
200/202	[M - H ₂ O] ⁺	
125	[M - CH ₂ Br] ⁺	
109	[C ₆ H ₄ FCHOH - H ₂ O] ⁺	
95	[C ₆ H ₄ F] ⁺	

Reaction Mechanism: Ketone Reduction

The reduction of the carbonyl group in 2-Bromo-1-(4-fluorophenyl)ethanone proceeds via nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.



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Figure 2: General mechanism for the sodium borohydride reduction of the ketone.

Conclusion

This technical guide provides a detailed overview of the synthesis and structural analysis of **2-Bromo-1-(4-fluorophenyl)ethanol**. While direct experimental data for the final product is scarce, a comprehensive characterization of its precursor, 2-Bromo-1-(4-fluorophenyl)ethanone, is presented. Furthermore, predictive spectroscopic data for the target alcohol is provided based on sound chemical principles and analysis of analogous compounds. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of novel halogenated compounds for potential applications in drug discovery and materials science. It is recommended that any future synthesis of **2-Bromo-1-(4-fluorophenyl)ethanol** be accompanied by full experimental characterization to validate the predicted data presented herein.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com